
4-(4-Iodophenyl)-1-isopropyl-1H-pyrazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-Iodophenyl)-1-isopropyl-1H-pyrazole is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. The presence of the iodine atom on the phenyl ring and the isopropyl group on the pyrazole ring makes this compound unique and potentially useful in various chemical and biological applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Iodophenyl)-1-isopropyl-1H-pyrazole can be achieved through several synthetic routes. One common method involves the reaction of 4-iodoaniline with isopropyl hydrazine in the presence of a suitable catalyst. The reaction typically occurs under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, pressure, and catalyst concentration. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
4-(4-Iodophenyl)-1-isopropyl-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom on the phenyl ring can be substituted with other functional groups through reactions such as Suzuki coupling and Sonogashira coupling.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Addition Reactions: The pyrazole ring can participate in addition reactions with electrophiles and nucleophiles.
Common Reagents and Conditions
Suzuki Coupling: Palladium catalysts and boronic acids are commonly used in Suzuki coupling reactions to replace the iodine atom with various functional groups.
Sonogashira Coupling: Copper and palladium catalysts are used in Sonogashira coupling to introduce alkynes into the molecule.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki coupling can yield biaryl compounds, while Sonogashira coupling can produce alkynyl derivatives.
科学研究应用
4-(4-Iodophenyl)-1-isopropyl-1H-pyrazole has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its unique structure.
Industry: Used in the production of specialty chemicals and materials with specific properties.
相似化合物的比较
Similar Compounds
4-Iodophenol: An aromatic compound with an iodine atom on the phenyl ring, used in various coupling reactions.
1-Isopropyl-1H-pyrazole: A pyrazole derivative with an isopropyl group, used in the synthesis of pharmaceuticals and agrochemicals.
4-(4-Bromophenyl)-1-isopropyl-1H-pyrazole: A similar compound with a bromine atom instead of iodine, used in similar applications.
Uniqueness
4-(4-Iodophenyl)-1-isopropyl-1H-pyrazole is unique due to the presence of both the iodine atom and the isopropyl group, which confer specific chemical and biological properties. The iodine atom enhances the compound’s reactivity in substitution reactions, while the isopropyl group affects its binding affinity and specificity in biological systems.
属性
分子式 |
C12H13IN2 |
|---|---|
分子量 |
312.15 g/mol |
IUPAC 名称 |
4-(4-iodophenyl)-1-propan-2-ylpyrazole |
InChI |
InChI=1S/C12H13IN2/c1-9(2)15-8-11(7-14-15)10-3-5-12(13)6-4-10/h3-9H,1-2H3 |
InChI 键 |
UJPWONKTWZTION-UHFFFAOYSA-N |
规范 SMILES |
CC(C)N1C=C(C=N1)C2=CC=C(C=C2)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![7-(Pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one](/img/structure/B11793219.png)
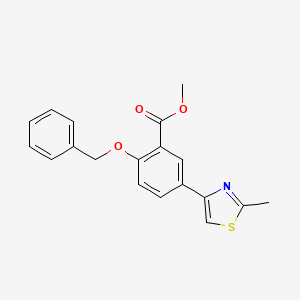
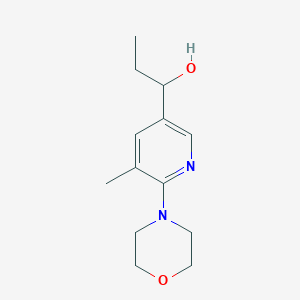
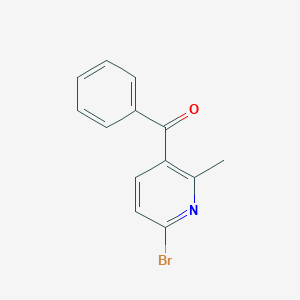


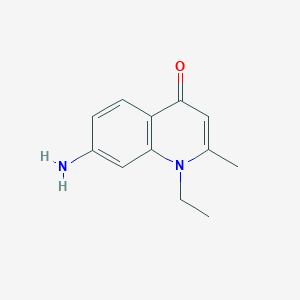

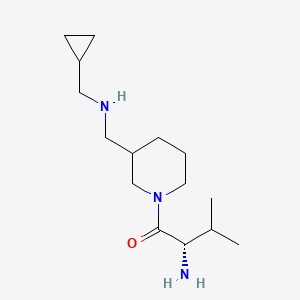

![2-amino-N-cyclopropyl-N-[[(2S)-1-methylpyrrolidin-2-yl]methyl]propanamide](/img/structure/B11793290.png)
![N-(Benzo[b]thiophen-3-yl)-2,2,2-trifluoroacetamide](/img/structure/B11793294.png)
![2-amino-1-[(2S)-2-[[methyl(propan-2-yl)amino]methyl]pyrrolidin-1-yl]propan-1-one](/img/structure/B11793295.png)
